molecular formula C6H8N2O2S B11816563 Ethyl thiazol-4-ylcarbamate

Ethyl thiazol-4-ylcarbamate

Cat. No.: B11816563
M. Wt: 172.21 g/mol
InChI Key: MAMWOTKSTTYIKI-UHFFFAOYSA-N
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Description

Ethyl thiazol-4-ylcarbamate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including Vitamin B1 (thiamine)

Chemical Reactions Analysis

Ethyl thiazol-4-ylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of ethyl thiazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Ethyl thiazol-4-ylcarbamate can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of biological activities and its potential for use in various scientific fields. Its versatility and effectiveness make it a valuable compound for further research and development.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl N-(1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)8-5-3-11-4-7-5/h3-4H,2H2,1H3,(H,8,9)

InChI Key

MAMWOTKSTTYIKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CSC=N1

Origin of Product

United States

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